Home > Products > Screening Compounds P65850 > 12-Deoxywithastramonolide
12-Deoxywithastramonolide - 60124-17-6

12-Deoxywithastramonolide

Catalog Number: EVT-505795
CAS Number: 60124-17-6
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

12-Deoxywithastramonolide is a naturally occurring withanolide, a class of steroidal lactones, primarily found in plants belonging to the Solanaceae family, notably Withania somnifera (Ashwagandha) and Datura metel. [, , ] It plays a significant role in scientific research as a bioactive compound with potential therapeutic applications due to its diverse pharmacological activities. [, , , ]

Chemical Reactions Analysis

The provided papers primarily focus on the extraction, isolation, and quantification of 12-Deoxywithastramonolide rather than its chemical reactivity. [, , , , ] Further research is necessary to explore the potential chemical modifications and reactions involving this compound.

Mechanism of Action
  • Acetylcholinesterase Inhibition: It demonstrates inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition suggests potential applications in neurodegenerative diseases like Alzheimer's disease. [, , ]
  • NFκB Inhibition: Research indicates that 12-Deoxywithastramonolide, although less potently than Withaferin A, can inhibit NFκB activation by interfering with the IκB kinase β activity. [] This inhibition highlights its potential anti-inflammatory properties.
Applications
  • Pharmaceutical Research: Its acetylcholinesterase inhibitory activity makes it a potential candidate for developing drugs for neurodegenerative diseases like Alzheimer's disease. [, , ]
  • Anti-inflammatory Agent: Its ability to inhibit NFκB signaling suggests potential applications in developing anti-inflammatory therapies. []
  • Plant Science: 12-Deoxywithastramonolide serves as a valuable biomarker for chemotaxonomic studies of Withania somnifera and related species. [, ] Its accumulation patterns in different plant parts provide insights into its biosynthesis and physiological roles. []
  • Analytical Chemistry: The development and validation of analytical methods, such as HPLC-UV, HPLC-MS, and HPTLC, for the identification and quantification of 12-Deoxywithastramonolide in plant extracts and formulations highlight its significance in analytical chemistry. [, , , , ]
Future Directions
  • Biotechnological Applications: Exploring the potential of biotechnological approaches, such as plant cell and tissue culture, to enhance the production of 12-Deoxywithastramonolide in Withania somnifera could provide a sustainable source of this valuable compound. [, , ]

Withaferin A

Compound Description: Withaferin A is a prominent withanolide found in Withania somnifera, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. [, , , , , , , , ]

Withanolide A

Compound Description: Withanolide A, another important withanolide found in Withania somnifera, exhibits notable pharmacological properties, such as anti-inflammatory, immunomodulatory, and anticancer activities. [, , , , , , , ]

Relevance: Structurally, Withanolide A shares a close resemblance to 12-Deoxywithastramonolide, differing primarily in the presence of a hydroxyl group at the C-12 position in Withanolide A. [, , , , , , , ] This structural variation may influence their binding affinities and interactions with biological targets, potentially leading to differing pharmacological profiles. Despite this difference, both are considered important bioactive markers for assessing the quality and efficacy of Withania somnifera preparations. [, , , , , , , ]

Compound Description: Withanone is a withanolide identified in Withania somnifera, recognized for its potential therapeutic benefits in various conditions, including stress, inflammation, and neurodegenerative disorders. [, ]

Relevance: Withanone shares structural similarities with 12-Deoxywithastramonolide as both are withanolides possessing a steroidal core structure. [, ] Their distinct pharmacological activities might arise from variations in the functional groups attached to their core structures. Both Withanone and 12-Deoxywithastramonolide contribute to the overall therapeutic properties attributed to Withania somnifera extracts. [, ]

Withanolide B

Compound Description: Withanolide B, a withanolide present in Withania somnifera, exhibits promising pharmacological activities, particularly in areas such as inflammation, cancer, and neuroprotection. []

Relevance: Structurally analogous to 12-Deoxywithastramonolide, Withanolide B shares a common withanolide scaffold. [] Variations in their side chains likely contribute to differences in their binding affinities and interactions with specific biological targets, leading to diverse pharmacological effects. Both Withanolide B and 12-Deoxywithastramonolide are considered crucial bioactive constituents of Withania somnifera. []

27-Hydroxywithanone

Compound Description: 27-Hydroxywithanone is a withanolide isolated from Withania somnifera, recognized for its potential pharmacological properties. []

Relevance: 27-Hydroxywithanone shares a structural resemblance to 12-Deoxywithastramonolide, with both belonging to the withanolide family. [] They are distinguished by specific functional group modifications on their core structures, which could influence their interactions with biological targets and subsequently, their pharmacological activities. Both 27-Hydroxywithanone and 12-Deoxywithastramonolide contribute to the diverse biological activities attributed to Withania somnifera. []

Dihydrowithaferin A

Compound Description: Dihydrowithaferin A, a withanolide found in Withania somnifera, demonstrates potential bioactivity. []

Relevance: Dihydrowithaferin A is structurally related to 12-Deoxywithastramonolide, as both belong to the withanolide class of compounds. [] The presence or absence of specific functional groups on their steroidal backbones might lead to variations in their pharmacological profiles. Both compounds contribute to the overall therapeutic properties of Withania somnifera. []

Viscosalactone B

Compound Description: Viscosalactone B is another withanolide identified in Withania somnifera, known for its potential therapeutic effects. []

Relevance: Viscosalactone B shares a structural relationship with 12-Deoxywithastramonolide, both belonging to the withanolide group of compounds. [] They exhibit distinct pharmacological properties, which may arise from subtle differences in their chemical structures. Both Viscosalactone B and 12-Deoxywithastramonolide are considered important bioactive components of Withania somnifera extracts. []

Withanoside IV

Compound Description: Withanoside IV is a withanoside, a glycosylated form of withanolide, found in Withania somnifera. It demonstrates various pharmacological activities, including anti-inflammatory and neuroprotective effects. [, ]

Relevance: While Withanoside IV and 12-Deoxywithastramonolide share a structural similarity based on the withanolide scaffold, Withanoside IV is a glycoside, meaning it has a sugar moiety attached to the aglycone (non-sugar) part of the molecule. [, ] This structural difference can influence its solubility, bioavailability, and potentially its pharmacological properties compared to 12-Deoxywithastramonolide.

Withanoside V

Compound Description: Withanoside V, another withanoside present in Withania somnifera, possesses noteworthy pharmacological activities, such as immunomodulatory and anticancer effects. []

Relevance: Similar to Withanoside IV, Withanoside V shares a structural resemblance with 12-Deoxywithastramonolide but differs in the presence of a sugar moiety attached to its withanolide core. [] This glycosylation can affect its pharmacokinetic properties and potentially alter its biological activities compared to the non-glycosylated 12-Deoxywithastramonolide.

Withanoside VII

Compound Description: Withanoside VII, a withanoside isolated from Withania somnifera, is known for its potential pharmacological effects. []

Relevance: Withanoside VII and 12-Deoxywithastramonolide are structurally related, belonging to the same class of withanolides, but Withanoside VII exists as a glycoside. [] The presence of the sugar moiety in Withanoside VII can influence its physicochemical properties and potentially its interactions with biological targets compared to 12-Deoxywithastramonolide.

Physalindicanol A

Compound Description: Physalindicanol A, a withanolide identified in Datura metel, displays notable bioactivity. []

Relevance: While not directly mentioned in the context of Withania somnifera, Physalindicanol A is relevant to 12-Deoxywithastramonolide due to their shared withanolide core structure. [] This structural similarity suggests a potential for overlapping pharmacological activities. Additionally, its presence in another plant species known for its withanolide content highlights the wider distribution of these compounds and their potential significance.

Lycium substance B

Compound Description: Lycium substance B is a withanolide found in Datura metel, exhibiting potential therapeutic properties, including acetylcholinesterase inhibitory activity. []

Relevance: Although not directly discussed in relation to Withania somnifera, Lycium substance B's shared structural features with 12-Deoxywithastramonolide, both being withanolides, suggest potential similarities in their pharmacological profiles. [] Their co-occurrence in Datura metel, a plant known for its withanolide content, further emphasizes the potential relevance of studying structurally related withanolides across different plant species.

Compound Description: Withametelin, a withanolide isolated from Datura metel, possesses promising pharmacological activities, particularly as an acetylcholinesterase inhibitor. []

Relevance: Withametelin and 12-Deoxywithastramonolide share a common withanolide backbone, suggesting a potential for similar biological activities. [] Their presence in Datura metel, a plant recognized for its diverse withanolide content, highlights the importance of investigating structurally related withanolides across various plant sources.

Secowithametelin

Compound Description: Secowithametelin, a withanolide found in Datura metel, exhibits potential therapeutic properties and is known for its acetylcholinesterase inhibitory activity. []

Relevance: Structurally related to 12-Deoxywithastramonolide through their shared withanolide core, Secowithametelin, despite being found in Datura metel, provides insights into the structure-activity relationships of withanolides. [] Its presence in another plant species rich in withanolides further underscores the potential significance of these compounds.

Properties

CAS Number

60124-17-6

Product Name

12-Deoxywithastramonolide

IUPAC Name

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1

InChI Key

AWVMHXZWAKRDGG-MEBIVHGNSA-N

Synonyms

Baimantuoluoside C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.